Enantiomeric Identity Differentiates (2R)- from Racemic and (2S)-Forms for Asymmetric Synthesis
The (2R)-enantiomer (CAS 905577-41-5) is the only configurationally defined form suitable for the enantioselective preparation of (R)-configured downstream products. The racemic mixture (CAS 374-40-3) contains a 1:1 ratio of (R) and (S) enantiomers, which in a chiral environment produces a mixture of diastereomeric products, complicating purification and reducing yield. The (2S)-enantiomer (CAS 905577-42-6) yields the opposite absolute configuration in chiral derivatization. While specific optical rotation values have not been published in the peer-reviewed primary literature, commercial availability of both enantiomers as separate catalog items (e.g., CymitQuimica) confirms their discrete identity .
| Evidence Dimension | Stereochemical identity for asymmetric synthesis |
|---|---|
| Target Compound Data | (2R)-enantiomer (CAS 905577-41-5); stereochemistry specified |
| Comparator Or Baseline | Racemate (CAS 374-40-3): 1:1 mixture of (R)/(S); (2S)-enantiomer (CAS 905577-42-6): opposite configuration |
| Quantified Difference | Qualitative: only the (2R)-enantiomer provides defined (R)-configuration; racemate provides 50% undesired enantiomer |
| Conditions | Inferred from general principles of chiral synthesis; absolute rotation data not available in literature |
Why This Matters
Procurement of the correct enantiomer is mandatory for reproducible chiral synthesis; substitution with the racemate or wrong enantiomer leads to stereochemical error.
